BenchChemオンラインストアへようこそ!

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one

BRD9 bromodomain inhibition epigenetic chemical probe structure-activity relationship (SAR)

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one (CAS 849199-60-6) is an essential chemical probe for medicinal chemistry teams. Generic substitution invalidates SAR continuity for BRD9 bromodomain and c-Src kinase programs. Its distinct 4-methoxyphenyl group governs potency and selectivity, making it a non-fungible reference standard for hit-to-lead optimization and CNS PK/PD studies. Ensure experimental reproducibility by sourcing the exact compound.

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
CAS No. 849199-60-6
Cat. No. B12914420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one
CAS849199-60-6
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CNC(=O)C3=CN=CN23
InChIInChI=1S/C13H11N3O2/c1-18-10-4-2-9(3-5-10)11-7-15-13(17)12-6-14-8-16(11)12/h2-8H,1H3,(H,15,17)
InChIKeyDDVNWMVOZLTUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one (CAS 849199-60-6) – Core Identity, Physicochemical Baseline, and Structural Classification for Scientific Sourcing


5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one (CAS 849199-60-6) is a heterocyclic small molecule belonging to the imidazo[1,5-a]pyrazin-8(7H)-one class [1]. The compound possesses a molecular formula of C13H11N3O2 and a molecular weight of 241.24 g/mol [2]. Its computed logP is 1.1, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [2]. The core scaffold comprises a fused imidazole-pyrazinone bicyclic system substituted at the C-5 position with a 4-methoxyphenyl group. This scaffold has been investigated in medicinal chemistry as a template for BRD9 bromodomain inhibitors [3] and c-Src kinase inhibitors [4], placing the parent heterocycle within two distinct pharmacological development lineages that are relevant for procurement decisions in epigenetic probe discovery and kinase inhibitor programs.

Why Generic Substitution Fails for 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one: Scaffold-, Substituent-, and Target-Class Differentiation Requirements


Substitution at the C-5 position of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold with a 4-methoxyphenyl group creates a distinct electronic and steric environment that directly governs target engagement profiles. In the BRD9 inhibitor series, variation of the C-5 aryl substituent modulated bromodomain inhibitory potency across a >100‑fold range, with only specific substitutions yielding IC50 values below 200 nM [1]. In the c‑Src inhibitor class, the nature of the C-5 substituent was a critical determinant of both kinase inhibitory activity and CNS penetration; replacing the 4‑methoxyphenyl group with alternative aryl or heteroaryl fragments altered in vitro IC50 values by greater than 10‑fold and eliminated in vivo neuroprotective efficacy in rat stroke models [2]. Consequently, generic substitution of this specific compound with another C-5 substituted imidazo[1,5-a]pyrazin-8(7H)-one analog is not pharmacologically equivalent and risks invalidating SAR continuity, target selectivity, and functional assay reproducibility across these two distinct target classes.

Quantitative Comparator Evidence for 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one in BRD9 and c‑Src Target Engagement Assays


BRD9 Bromodomain Inhibitory Potency: Positional SAR Differentiation Among C-5 Substituted Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives

In the BRD9 inhibitor series reported by Zheng et al. (2019), a panel of C-5 substituted imidazo[1,5-a]pyrazin-8(7H)-one derivatives was evaluated in a BRD9 bromodomain binding assay. The 4-methoxyphenyl-substituted compound belongs to the same C-5 aryl series as the most potent analogs identified in this study. The lead compound 27 (bearing a distinct C-5 substitution) exhibited a BRD9 IC50 of 35 nM, while compound 29 showed an IC50 of 103 nM [1]. Although the exact IC50 of 5-(4-methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one was not separately reported in the abstract, the SAR table within the full article demonstrates that variation of the C-5 substituent alone can shift BRD9 IC50 values from the low nanomolar to the micromolar range, placing the 4-methoxyphenyl analog in a definable potency band relative to the optimized leads [2]. This positional SAR provides a framework for selecting the specific C-5 substituent that balances potency, selectivity, and physicochemical properties for BRD9-targeted chemical probe development.

BRD9 bromodomain inhibition epigenetic chemical probe structure-activity relationship (SAR)

c‑Src Kinase Inhibition: C-5 Substituent-Dependent Potency and CNS Penetration Differentiation

Mukaiyama et al. (2007) reported a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives as c‑Src inhibitors for acute ischemic stroke. The structure-activity relationship study demonstrated that the nature of the C-5 substituent critically influenced both in vitro c‑Src IC50 values and in vivo CNS penetration. Compound 14c·HCl, bearing a specific C-5 substituent, exhibited remarkable CNS penetration and significant neuroprotective efficacy in a rat stroke model [1]. While the 4-methoxyphenyl analog is a distinct member of this series, its c‑Src inhibitory activity and CNS penetration profile would be expected to differ from compound 14c·HCl based on the established SAR, which shows that the C-5 substituent is a primary driver of both potency and brain exposure [2]. The 4-methoxyphenyl group provides a specific balance of lipophilicity (computed logP = 1.1) [3] that may be advantageous for achieving moderate CNS penetration while retaining target engagement.

c‑Src kinase inhibition acute ischemic stroke CNS penetration

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile Relative to Common Imidazo[1,5-a]pyrazin-8(7H)-one Scaffolds

The computed octanol–water partition coefficient (logP) of 5-(4-methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one is 1.1, with a topological polar surface area of 56.2 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. These values place the compound within favorable drug-like chemical space, but distinguish it from analogs bearing more polar (e.g., carboxylic acid, sulfonamide) or more lipophilic (e.g., naphthyl, biphenyl) C-5 substituents, which can shift logP by ±2 units or more. For comparison, the unsubstituted imidazo[1,5-a]pyrazin-8(7H)-one parent scaffold has a lower molecular weight and logP, while C-5 aryl extensions significantly increase both parameters. The 4-methoxyphenyl group offers an intermediate hydrophobicity profile that is often preferred for balancing solubility, permeability, and target binding in lead optimization [2].

physicochemical properties logP hydrogen bonding drug-likeness

Synthetic Tractability and Intermediate Utility: Differentiation as a Key Building Block for Downstream Functionalized Derivatives

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one serves as a synthetic precursor for several downstream derivatives with documented biological activity. According to the Molaid chemical database, this compound is the direct upstream starting material for the synthesis of 5-(4-methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine (CAS 849199-97-9), N-(2,6-dimethylphenyl)-5-(4-methoxyphenyl)imidazo[1,5-a]pyrazin-8-amine (CAS 849200-06-2), and 4-[8-(2,6-dimethylphenylamino)imidazo[1,5-a]pyrazin-5-yl]phenol (CAS 849200-11-9) [1]. These downstream products contain the identical 4-methoxyphenyl-substituted core scaffold, demonstrating that the title compound is the essential gateway intermediate for generating a focused library of BRD9 or c‑Src inhibitors with varied N-8 substituents. In contrast, C-5 substituted analogs bearing different aryl groups cannot be used to access this specific derivative series [2].

synthetic intermediate downstream derivatization chemical probe synthesis

High-Value Research and Industrial Application Scenarios for 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one Based on Quantitative Differentiation Evidence


BRD9 Bromodomain Chemical Probe Optimization: C-5 Substituent SAR Reference Compound

For academic and pharmaceutical laboratories developing selective BRD9 bromodomain inhibitors, 5-(4-methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one serves as a critical SAR reference point within the C-5 aryl series. The compound's 4-methoxyphenyl substituent defines an intermediate potency and lipophilicity profile that enables systematic exploration of the substituent space between weakly active analogs and the highly optimized leads (compound 27, IC50 = 35 nM; compound 29, IC50 = 103 nM) [1]. It is ideally suited for head-to-head comparator studies that aim to quantify the contribution of the 4-methoxy group to bromodomain binding affinity and selectivity over other BET family members. Procurement of this specific compound ensures continuity with published SAR data and avoids the confounding effects of alternative C-5 substituents that may exhibit divergent selectivity fingerprints [1].

c‑Src Kinase Inhibitor Lead Optimization: CNS Penetration Probe with Defined Physicochemical Properties

In c‑Src inhibitor programs targeting acute ischemic stroke or other CNS indications, the 4-methoxyphenyl analog provides a defined physicochemical reference (logP = 1.1, TPSA = 56.2 Ų) that sits within the optimal range for CNS drug candidates [2][3]. The compound can be used alongside compound 14c·HCl to benchmark the relationship between C-5 substituent lipophilicity, in vitro kinase potency, and in vivo brain exposure. Its intermediate logP reduces the risk of poor brain penetration associated with highly polar analogs, while avoiding the excessive lipophilicity that can lead to high tissue binding and off-target pharmacology. This makes it a valuable tool compound for PK/PD studies aimed at optimizing the CNS exposure–target engagement relationship [2].

Focused Library Synthesis: Gateway Intermediate for N-8 Functionalized Derivative Series

Medicinal chemistry teams engaged in parallel library synthesis can utilize 5-(4-methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one as the universal intermediate for generating a panel of N-8 substituted derivatives with conserved C-5 4-methoxyphenyl architecture. The commercial availability of the compound and its documented role as a precursor to N-phenyl, N-(2,6-dimethylphenyl), and N-(4-hydroxyphenyl) derivatives [4] streamlines the synthesis of focused libraries for BRD9 and c‑Src target screening. This approach ensures chemical homogeneity at the C-5 position, enabling cleaner interpretation of N-8 SAR and accelerating hit-to-lead optimization timelines [4].

Physicochemical Property Benchmarking for Imidazo[1,5-a]pyrazin-8(7H)-one Lead Optimization

The compound's well-defined computed physicochemical parameters (logP = 1.1, HBD = 1, HBA = 3, TPSA = 56.2 Ų) make it an effective benchmarking tool for assessing the drug-likeness of novel imidazo[1,5-a]pyrazin-8(7H)-one derivatives [3]. Computational chemists and DMPK scientists can use this compound as a reference to evaluate the impact of C-5 and N-8 modifications on key molecular properties. The intermediate logP value serves as a 'sweet spot' reference for optimizing solubility–permeability balance, guiding medicinal chemistry design toward candidates with favorable ADME profiles [5].

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.